N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would involve the use of 2,5-dimethoxybenzaldehyde and 4-fluorobenzoyl chloride as starting materials, followed by a series of reactions to introduce the indole and carboxamide functionalities. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which can modulate various biological processes . The exact pathways and molecular targets involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): Known for its potent hallucinogenic effects.
N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide: Another indole derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-15-4-10-21-20(12-15)23(30-25(31)16-5-7-18(27)8-6-16)24(29-21)26(32)28-14-17-13-19(33-2)9-11-22(17)34-3/h4-13,29H,14H2,1-3H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSYDUWZXOANES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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